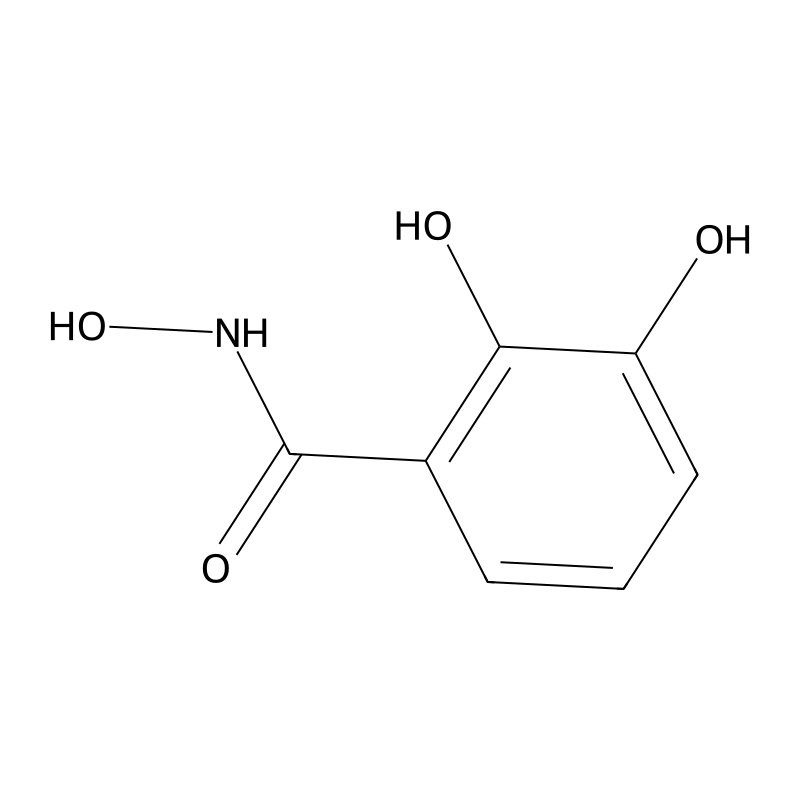

N,2,3-trihydroxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,2,3-trihydroxybenzamide is an aromatic compound characterized by a benzene ring with three hydroxyl groups positioned at the 2, 3, and 4 positions relative to the amide functional group. This compound belongs to the class of hydroxybenzamides, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple hydroxyl groups enhances its reactivity and solubility in polar solvents, making it a subject of interest in various chemical and biological studies.

- Nucleophilic Acyl Substitution: The amide group can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new amides or related compounds.

- Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds or quinones under appropriate conditions.

- Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters, which may have different biological properties.

These reactions illustrate the versatility of N,2,3-trihydroxybenzamide in synthetic organic chemistry.

N,2,3-trihydroxybenzamide exhibits various biological activities:

- Antimicrobial Activity: Compounds with similar structures have shown significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. This suggests that N,2,3-trihydroxybenzamide may also possess antimicrobial potential.

- Antioxidant Properties: Hydroxy-substituted aromatic compounds often exhibit antioxidant activity due to their ability to scavenge free radicals. This property is crucial for developing therapeutic agents against oxidative stress-related diseases.

- Anti-inflammatory Effects: Certain derivatives of hydroxybenzamides have been reported to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory applications for N,2,3-trihydroxybenzamide.

The synthesis of N,2,3-trihydroxybenzamide can be achieved through several methods:

- Direct Hydroxylation: Starting from a suitable benzamide precursor, hydroxylation can be performed using reagents such as hydrogen peroxide or sodium hypochlorite under acidic or basic conditions.

- Carboxylic Acid Derivative Reaction: The reaction of a carboxylic acid derivative (like an acid chloride) with ammonia or an amine followed by hydroxylation can yield the desired trihydroxy compound.

- Chemical Modification: Existing hydroxybenzamides can be modified through selective reduction or substitution reactions to introduce additional hydroxyl groups.

These methods highlight the compound's synthetic accessibility and versatility.

N,2,3-trihydroxybenzamide has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.

- Agricultural Chemicals: Its potential antifungal and antibacterial properties could be utilized in agricultural formulations to protect crops from pathogens.

- Material Science: Hydroxybenzamides are often used as intermediates in synthesizing polymers and other materials with specific properties.

Interaction studies involving N,2,3-trihydroxybenzamide focus on its binding interactions with biological targets:

- Enzyme Inhibition Studies: Research indicates that similar compounds can inhibit key enzymes involved in metabolic pathways. For instance, studies on derivatives suggest possible inhibition of lipoxygenase enzymes involved in inflammatory processes.

- Receptor Binding Affinity: Investigations into the binding affinity of N,2,3-trihydroxybenzamide to specific receptors could elucidate its mechanism of action and therapeutic potential.

These studies are crucial for understanding how N,2,3-trihydroxybenzamide interacts at the molecular level with biological systems.

Several compounds share structural similarities with N,2,3-trihydroxybenzamide. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Highlights | Unique Properties |

|---|---|---|

| N,N-Dimethyl-2,3-dihydroxybenzamide | Two hydroxyl groups on benzene | Enhanced solubility and potential for increased bioactivity |

| 2-Hydroxybenzoic Acid | Single hydroxyl group | Known for its role as an anti-inflammatory agent |

| N,N-Dimethyl-4-hydroxybenzamide | Hydroxyl group at para position | Exhibits strong antioxidant properties |

| 3-Hydroxy-N-(4-hydroxyphenyl)acetamide | Hydroxyl groups on both aromatic rings | Potential synergistic effects due to dual aromatic systems |

The uniqueness of N,2,3-trihydroxybenzamide lies in its specific arrangement of hydroxyl groups that may confer distinct biological activities compared to these similar compounds. Each compound's unique structural features contribute to its specific reactivity and biological profile.